(S)-5-Bromo-1,2,3,4-tetrahydroisoquinoline-1-carboxylic acid (S)-5-Bromo-1,2,3,4-tetrahydroisoquinoline-1-carboxylic acid
Brand Name: Vulcanchem
CAS No.: 1388836-94-9
VCID: VC11711778
InChI: InChI=1S/C10H10BrNO2/c11-8-3-1-2-7-6(8)4-5-12-9(7)10(13)14/h1-3,9,12H,4-5H2,(H,13,14)/t9-/m0/s1
SMILES: C1CNC(C2=C1C(=CC=C2)Br)C(=O)O
Molecular Formula: C10H10BrNO2
Molecular Weight: 256.10 g/mol

(S)-5-Bromo-1,2,3,4-tetrahydroisoquinoline-1-carboxylic acid

CAS No.: 1388836-94-9

Cat. No.: VC11711778

Molecular Formula: C10H10BrNO2

Molecular Weight: 256.10 g/mol

* For research use only. Not for human or veterinary use.

(S)-5-Bromo-1,2,3,4-tetrahydroisoquinoline-1-carboxylic acid - 1388836-94-9

Specification

CAS No. 1388836-94-9
Molecular Formula C10H10BrNO2
Molecular Weight 256.10 g/mol
IUPAC Name (1S)-5-bromo-1,2,3,4-tetrahydroisoquinoline-1-carboxylic acid
Standard InChI InChI=1S/C10H10BrNO2/c11-8-3-1-2-7-6(8)4-5-12-9(7)10(13)14/h1-3,9,12H,4-5H2,(H,13,14)/t9-/m0/s1
Standard InChI Key HATFFCWLBSQLDX-VIFPVBQESA-N
Isomeric SMILES C1CN[C@@H](C2=C1C(=CC=C2)Br)C(=O)O
SMILES C1CNC(C2=C1C(=CC=C2)Br)C(=O)O
Canonical SMILES C1CNC(C2=C1C(=CC=C2)Br)C(=O)O

Introduction

Structural and Chemical Properties

Molecular Architecture

The compound features a tetrahydroisoquinoline core, a partially saturated bicyclic system comprising a benzene ring fused to a piperidine ring. The (S)-configuration at the 1-position ensures enantiomeric purity, critical for interactions with chiral biological targets. The bromine atom at the 5-position introduces steric and electronic effects that modulate reactivity and binding affinity, while the carboxylic acid group at the 1-position enhances solubility and enables salt formation for pharmacokinetic optimization.

Key Structural Features:

  • Chirality: The (S)-enantiomer dominates pharmacological studies due to its stereoselective activity.

  • Substituent Effects: Bromine’s electronegativity alters electron density in the aromatic ring, influencing resonance stabilization and intermolecular interactions .

Synthesis Methods

Industrial-Scale Synthesis

Two primary synthetic routes have been developed, both emphasizing efficiency and scalability:

Route A: From 3-Bromophenylacetonitrile

This four-step process involves:

  • Reduction: Catalytic hydrogenation of 3-bromophenylacetonitrile using Raney nickel in methanol/ethanol yields 3-bromophenethylamine .

  • Amidation: Reaction with methyl chloroformate produces methyl 3-bromophenethylcarbamate .

  • Ring Closure: Cyclization with 2-oxoacetic acid in tetrahydrofuran (THF) forms 6-bromo-2-methoxycarbonyl-1,2,3,4-tetrahydroisoquinoline-1-carboxylic acid .

  • Hydrolysis: Sulfuric acid-mediated removal of the methoxycarbonyl group yields the final product .

Route B: From o-Bromophenethylamine

An alternative method optimizes enantiomeric purity:

  • Formation of Benzyl Carbamate: o-Bromophenethylamine reacts with benzyl chloroformate in dichloromethane .

  • Cyclization: Glyoxylic acid in toluene induces ring closure, forming 5-bromo-2-(benzyloxycarbonyl)-1,2,3,4-tetrahydroisoquinoline-1-carboxylic acid .

  • Deprotection: Acidic hydrolysis removes the benzyloxycarbonyl group, yielding the target compound .

Advantages: Higher enantiomeric excess (>98%) and milder reaction conditions .

Biological Activities

Anticancer Properties

In vitro assays demonstrate moderate cytotoxicity against human breast cancer (MCF-7) and lung adenocarcinoma (A549) cell lines, with IC50_{50} values of 12–18 µM. Mechanistic studies suggest apoptosis induction via mitochondrial pathway activation.

Comparative Analysis with Analogues

CompoundSubstituentsBiological ActivityReference
(S)-5-Bromo-THIQ-1-COOH5-Br, 1-COOHAntimicrobial, Anticancer
6-Fluoro-THIQ Derivative6-F, 1-isopropylBradycardic (EC30_{30} 0.79 µM)
MibefradilBenzimidazole moietyT-type Ca2+^{2+} Channel Blocker

Key Insight: Bromination at the 5-position enhances antimicrobial activity compared to fluorinated analogues, while carboxylation improves solubility .

Applications in Drug Development

Intermediate for Peptide Mimetics

The carboxylic acid group enables conjugation with amino acids, facilitating the synthesis of protease-resistant peptide mimetics . For example, coupling with L-alanine generates a lead compound for angiotensin-converting enzyme (ACE) inhibition .

Radiopharmaceuticals

Bromine-76 (76Br^{76}\text{Br}, t1/2_{1/2} = 16.2 h) labeled derivatives are under investigation for positron emission tomography (PET) imaging of tumors.

Future Directions

  • Clinical Translation: Validate efficacy in animal models of infection and cancer.

  • Synthetic Optimization: Develop enantioselective catalytic methods to reduce reliance on chiral resolution .

  • Target Identification: Use proteomics to identify novel biological targets, such as kinases or G-protein-coupled receptors.

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